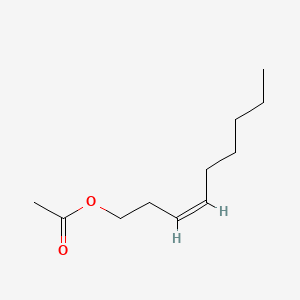

(Z)-3-Nonenyl acetate

説明

特性

IUPAC Name |

[(Z)-non-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQNQAVSERJKNU-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893230 | |

| Record name | (Z)-3-Nonenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Green fruity aroma | |

| Record name | cis-3-Nonenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble, Soluble (in ethanol) | |

| Record name | cis-3-Nonenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.879-0.890 | |

| Record name | cis-3-Nonenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13049-88-2 | |

| Record name | (Z)-3-Nonenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13049-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonenyl acetate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013049882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonen-1-ol, 1-acetate, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-3-Nonenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NONENYL ACETATE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G174WAD1GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Conditions

The most efficient method for synthesizing (Z)-3-nonenyl acetate involves palladium-catalyzed deacylative cross-coupling of internal olefins with acetic anhydride. This approach, developed in recent studies, employs a PdCl₂-Xantphos catalytic system under vacuum distillation to drive the reaction forward. Key parameters include:

-

Catalyst : PdCl₂(PPh₃)₂ (0.05 mol%) with Xantphos (0.06 mol%) and (t-Bu)₄biphenol (0.5 mol%) as ligands.

-

Reagents : Acetic anhydride (1.53 equivalents, added in six portions) and internal olefins (1–2 equivalents).

-

Conditions : Neat reaction at 132°C for 3 hours under reduced pressure (1–5 mmHg).

The reaction proceeds via oxidative addition of acetic anhydride to palladium, followed by olefin insertion and reductive elimination to form the Z-configured ester. In situ distillation removes carbon monoxide and acetic acid byproducts, shifting equilibrium toward product formation.

Yield and Selectivity

This method achieves 66–100% yield with >97% α-selectivity for the Z-isomer (Table 1). High temperatures (132–250°C) and vacuum conditions are critical for minimizing side reactions.

Table 1: Performance of Palladium-Catalyzed Synthesis

| Substrate | Catalyst Loading | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Non-3-enyl acetate | 0.05 mol% PdCl₂ | 80–99 | >97 |

| Stearic acid deriv. | 3 mol% PdCl₂ | 60–75 | >97 |

Traditional Esterification of (Z)-3-Nonenol

Acid-Catalyzed Acetylation

(Z)-3-Nonenyl acetate is conventionally prepared by esterifying (Z)-3-nonenol with acetic anhydride or acetyl chloride. The reaction is catalyzed by sulfuric acid or pyridine, with typical conditions including:

-

Molar Ratio : 1:1.2 (alcohol to acetic anhydride).

-

Temperature : 80–100°C for 4–6 hours.

This method, while straightforward, often requires purification via silica gel chromatography (hexane/ethyl acetate eluent) to isolate the product, yielding 60–75% with moderate stereochemical control.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents highlight continuous flow systems for large-scale production. Key advantages include:

-

Reduced Reaction Time : 1–2 hours vs. 3 hours in batch processes.

-

Improved Safety : Automated handling of acetic anhydride and palladium catalysts.

Purity and Regulatory Compliance

Industrial batches comply with FEMA GRAS 4553 and JECFA 2182 standards. Impurities such as nonenol isomers are controlled to <0.1% via fractional distillation (b.p. 89–92°C at 5 mmHg).

Comparative Analysis of Methods

Table 2: Synthesis Method Trade-offs

| Parameter | Palladium Catalysis | Traditional Esterification |

|---|---|---|

| Yield | 80–99% | 60–75% |

| Stereoselectivity | >97% Z | 70–85% Z |

| Scalability | High (patented) | Moderate |

| Byproducts | CO, AcOH | H₂O, HCl |

化学反応の分析

Types of Reactions

(Z)-3-Nonenyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nonanoic acid or nonanal.

Reduction: (Z)-3-Nonenol.

Substitution: Various substituted esters or amides.

科学的研究の応用

Fragrance and Flavor Industry

Aroma Profile:

(Z)-3-Nonenyl acetate is characterized by a fruity and floral aroma, making it a valuable ingredient in perfumes and food flavorings. Its scent is often described as reminiscent of apple or pear, which enhances its desirability in various formulations.

Usage in Products:

- Perfumes: Used as a key note in floral and fruity fragrances.

- Food Flavoring: Employed to impart fruity flavors in beverages, candies, and baked goods.

Safety Assessments:

Recent safety assessments indicate that (Z)-3-Nonenyl acetate is not expected to be genotoxic or phototoxic, with a No Observed Adverse Effect Level (NOAEL) established at 333 mg/kg/day for repeated dose toxicity . Furthermore, studies have shown that it does not present significant risks for skin sensitization, making it suitable for use in cosmetic products .

Agricultural Applications

Pest Management:

(Z)-3-Nonenyl acetate has been identified as a volatile organic compound (VOC) emitted by plants under herbivore attack. This property can be exploited to attract natural predators or parasitoids of pests, thus enhancing biological pest control strategies .

Case Study:

In a study focusing on herbivore-induced plant odors, it was demonstrated that the presence of (Z)-3-Nonenyl acetate significantly influenced the behavior of parasitoids, leading to increased parasitism rates on pest populations .

Biological Research

Role in Plant Interactions:

Research has shown that (Z)-3-Nonenyl acetate plays a role in plant signaling mechanisms. It can modify the volatile profile of plants when infested by herbivores, potentially influencing interactions with pollinators and herbivores alike .

Case Study:

A study highlighted how the modification of volatile compounds, including (Z)-3-Nonenyl acetate, affected the attraction of parasitic wasps to infested plants. This finding underscores its potential utility in integrated pest management systems .

作用機序

The mechanism of action of (Z)-3-Nonenyl acetate involves its interaction with olfactory receptors in the case of its use in fragrances. In biological systems, it may interact with specific receptors or enzymes, influencing physiological responses. The exact molecular targets and pathways can vary depending on the context of its application.

類似化合物との比較

Comparative Analysis with Structurally Similar Acetates

Structural and Physicochemical Properties

The table below compares (Z)-3-Nonenyl acetate with its analogues:

Key Observations :

- Chain Length and Unsaturation: (Z)-3-Nonenyl acetate’s longer carbon chain (C9 vs. C6 in (Z)-3-hexenyl acetate) enhances its volatility and specificity in insect communication .

- Stereochemical Specificity : The Z-configuration at C3 is critical for antennal activity in insects, as seen in spotted lanternflies .

Ecological Roles

- (Z)-3-Nonenyl acetate: Acts as a pollinator attractant in orchids and a semiochemical in insects .

- (Z)-3-Hexenyl acetate : Functions in plant defense , emitted during cold stress to activate abscisic acid signaling .

- Benzyl acetate: Primarily a floral volatile in jasmine, with negligible insect electrophysiological activity compared to (Z)-3-nonenyl acetate .

Flavor and Fragrance Profiles

- (Z)-3-Nonenyl acetate: Imparts fresh, melon-like notes in oriental melons, alongside (Z)-6-nonenyl acetate and (Z,Z)-3,6-nonadienyl acetate .

- Hexyl acetate : Contributes fruity aromas in apples but lacks the green undertones of unsaturated analogues .

生物活性

(Z)-3-Nonenyl acetate, a compound with the molecular formula CHO, has garnered attention for its biological activities, particularly in the fields of plant defense mechanisms, insect attraction, and potential applications in fragrance and flavor industries. This article explores the biological activity of (Z)-3-nonenyl acetate through various studies, including its effects on plant responses, safety assessments, and toxicity evaluations.

(Z)-3-Nonenyl acetate is an ester derived from nonenoic acid and ethanol. Its structure features a cis double bond at the third position of the carbon chain, which contributes to its distinctive aroma and volatility. The compound is known for its role in the fragrance industry and as a flavoring agent due to its pleasant scent profile.

Plant Defense Mechanisms

Recent studies have indicated that (Z)-3-nonenyl acetate may play a significant role in plant defense. Research shows that volatile organic compounds (VOCs), including (Z)-3-nonenyl acetate, can be emitted by plants in response to herbivore attacks. These compounds serve as signals to neighboring plants, triggering defensive responses such as the production of secondary metabolites that deter herbivores.

- Case Study : In a study involving Arabidopsis thaliana, it was found that exposure to (Z)-3-nonenyl acetate led to the activation of defense-related genes and increased levels of defensive compounds. This suggests that plants can utilize this compound as a signaling molecule to enhance their resistance against pests .

Insect Attraction

(Z)-3-Nonenyl acetate has also been identified as an attractant for certain insect species. Its volatile nature allows it to disperse easily in the environment, making it an effective lure for pollinators and herbivorous insects.

- Research Findings : In trials conducted with various insect species, (Z)-3-nonenyl acetate demonstrated significant attraction levels, indicating its potential use in pest management strategies. The compound's effectiveness was compared with other known attractants, showing comparable results in attracting specific target insects .

Toxicity and Safety Assessment

The safety profile of (Z)-3-nonenyl acetate has been evaluated through various toxicological studies. According to safety assessments:

- Genotoxicity : The compound is not expected to be genotoxic based on available data from analogs, which have shown no significant adverse effects on genetic material .

- Repeated Dose Toxicity : Studies indicate a No Observed Adverse Effect Level (NOAEL) of 333 mg/kg/day for repeated dose toxicity, suggesting that at typical exposure levels, (Z)-3-nonenyl acetate poses minimal health risks .

- Skin Sensitization : The estimated Maximum Exposure Level for skin sensitization is 1000 μg/cm², indicating low potential for causing allergic reactions upon dermal contact .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Plant Defense | Activates defense genes; enhances resistance against pests |

| Insect Attraction | Effective lure for pollinators and herbivorous insects |

| Genotoxicity | Not genotoxic according to analog data |

| Repeated Dose Toxicity | NOAEL = 333 mg/kg/day |

| Skin Sensitization | NESIL = 1000 μg/cm² |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (Z)-3-Nonenyl acetate, and how are they experimentally determined?

- Methodological Answer : Key properties include molecular weight, boiling point, and stereochemical configuration. These are determined via:

- Gas Chromatography-Mass Spectrometry (GC-MS) for purity and structural confirmation.

- Nuclear Magnetic Resonance (NMR) to validate the (Z)-configuration and acetate group positioning.

- Differential Scanning Calorimetry (DSC) for thermal stability analysis.

- Reference spectral libraries (e.g., NIST Chemistry WebBook) for cross-verification .

Q. What synthetic routes are commonly used to produce high-purity (Z)-3-Nonenyl acetate for laboratory studies?

- Methodological Answer : Synthesis typically involves:

- Esterification : Reacting (Z)-3-nonenol with acetic anhydride under acid catalysis.

- Purification : Distillation or preparative GC to isolate the (Z)-isomer from stereoisomeric mixtures.

- Stabilization : Addition of antioxidants (e.g., BHT) to prevent oxidation during storage.

- Purity is confirmed via GC-MS (>98%) and compared to commercial standards (e.g., Sigma-Aldrich) .

Q. How is (Z)-3-Nonenyl acetate identified in natural sources, such as plant or fruit extracts?

- Methodological Answer :

- Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS to capture volatile compounds.

- Odor Activity Values (OAVs) to assess its contribution to aroma profiles (e.g., in oriental melon, where it is a key aroma compound).

- Reference retention indices and mass spectra from databases like NIST for identification .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity or stability data for (Z)-3-Nonenyl acetate?

- Methodological Answer :

- Controlled Replication : Standardize solvent systems, temperature, and humidity across labs.

- Advanced Analytics : Use chiral columns in GC to rule out stereoisomer interference.

- Accelerated Stability Studies : Monitor degradation under varying pH and light exposure using HPLC.

- Cross-validate findings with independent labs and publish raw data for transparency .

Q. How can researchers design experiments to investigate the role of (Z)-3-Nonenyl acetate in insect or plant communication systems?

- Methodological Answer :

- Electroantennography (EAG) : Test neural responses in target insects (e.g., pollinators or pests).

- Field Trials : Deploy synthetic lures in controlled environments to observe behavioral changes.

- Metabolomic Profiling : Track biosynthetic pathways in plants under stress (e.g., herbivory) using LC-MS.

- Compare results with structurally similar compounds (e.g., (Z)-3-Hexenyl acetate) to infer mechanistic parallels .

Q. What computational and experimental approaches validate the interaction of (Z)-3-Nonenyl acetate with lipid bilayers or protein targets?

- Methodological Answer :

- Molecular Dynamics Simulations : Model partitioning into lipid bilayers using software like GROMACS.

- Surface Plasmon Resonance (SPR) : Measure binding kinetics with membrane-associated proteins.

- Fluorescence Anisotropy : Assess changes in membrane fluidity upon compound incorporation.

- Validate findings with isotopic labeling (e.g., deuterated acetate) for traceability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。